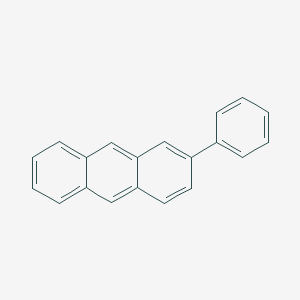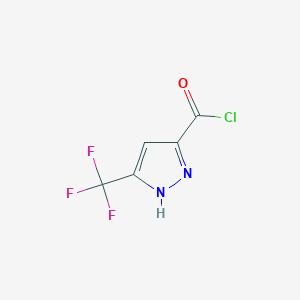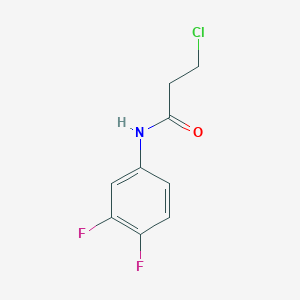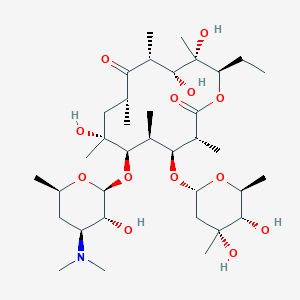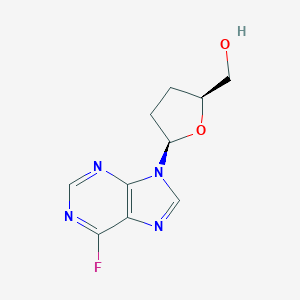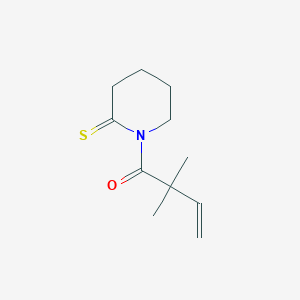
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione, also known as DMBT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been studied in various systems. This compound has been found to act as a reversible inhibitor of enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to interact with various receptors, including nicotinic acetylcholine receptors and GABA-A receptors.
Effets Biochimiques Et Physiologiques
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to have various biochemical and physiological effects. This compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to interact with nicotinic acetylcholine receptors and GABA-A receptors, leading to changes in neurotransmitter release and neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione in lab experiments is its activity against various targets, making it a promising lead compound for drug discovery. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to be fluorescent, making it a useful probe for imaging applications. One limitation of using this compound in lab experiments is its potential toxicity, which must be carefully evaluated.
Orientations Futures
There are several future directions for research on 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione. One area of interest is its potential as a drug discovery tool. Further studies are needed to evaluate the activity of this compound against various targets and to optimize its pharmacological properties. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to be fluorescent, making it a useful probe for imaging applications. Further studies are needed to evaluate the potential of this compound for imaging applications. Finally, further studies are needed to evaluate the potential toxicity of this compound and to develop methods for minimizing its toxicity in vivo.
Méthodes De Synthèse
The synthesis of 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been reported in the literature. One method involves the reaction of 2,2-dimethyl-3-butenoyl chloride with piperidine-2-thione in the presence of a base. Another method involves the reaction of 2,2-dimethyl-3-buten-1-ol with piperidine-2-thione in the presence of a dehydrating agent. Both methods have been found to yield the desired product in good yields.
Applications De Recherche Scientifique
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been studied for its potential applications in scientific research. One area of interest is its potential as a drug discovery tool. This compound has been found to have activity against various targets, including enzymes and receptors, making it a promising lead compound for drug discovery. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been studied for its potential as a fluorescent probe for imaging applications.
Propriétés
Numéro CAS |
125880-13-9 |
|---|---|
Nom du produit |
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione |
Formule moléculaire |
C11H17NOS |
Poids moléculaire |
211.33 g/mol |
Nom IUPAC |
2,2-dimethyl-1-(2-sulfanylidenepiperidin-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C11H17NOS/c1-4-11(2,3)10(13)12-8-6-5-7-9(12)14/h4H,1,5-8H2,2-3H3 |
Clé InChI |
IJRACFSIMASZAG-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C(=O)N1CCCCC1=S |
SMILES canonique |
CC(C)(C=C)C(=O)N1CCCCC1=S |
Synonymes |
2-Piperidinethione, 1-(2,2-dimethyl-1-oxo-3-butenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



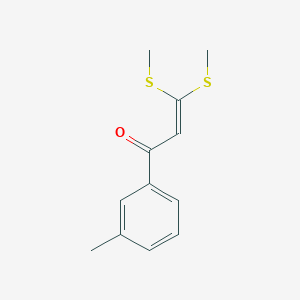
![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)
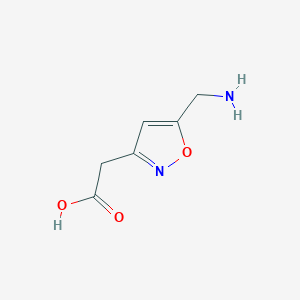
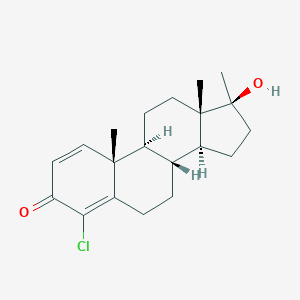
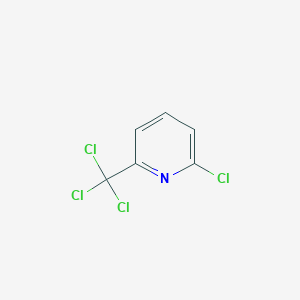
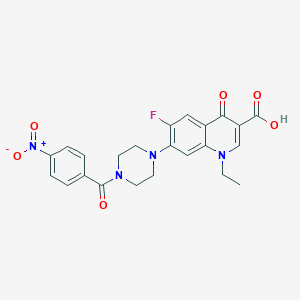
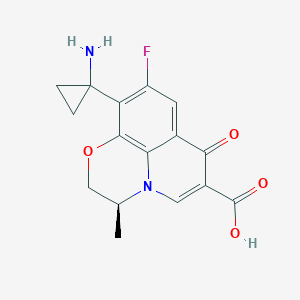
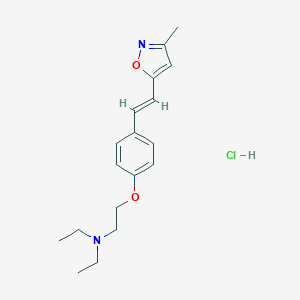
![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)
